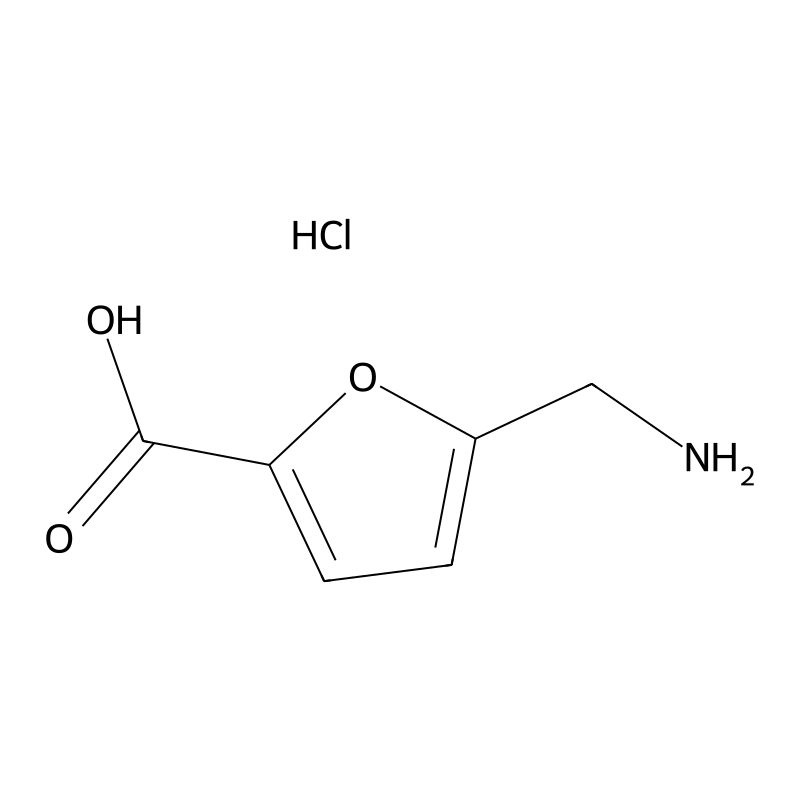

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer and Potential Precursor

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (AMF-HCl) is a molecule classified as a furan monomer. Furan monomers are the building blocks for polymers containing the furan ring structure []. Research into AMF-HCl has explored its potential as a precursor for the synthesis of various furan-based polymers with unique properties [].

Colorant Applications

Due to its chemical structure, AMF-HCl exhibits some coloring properties. Scientific studies have investigated the use of AMF-HCl as a colorant for plastics and rubbers []. These studies examine the effectiveness of AMF-HCl in imparting color to different materials and its potential applications in various industrial settings.

Synthesis of AMF-HCl

Scientific literature also details methods for the synthesis of AMF-HCl. One reported approach involves a multi-step process starting with furfurylamine and utilizing sodium hydroxide and sodium hypochlorite for subsequent reactions []. This highlights the research efforts dedicated to understanding and optimizing the production methods for AMF-HCl.

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.58 g/mol. It is a derivative of furan, characterized by the presence of an amino group and a carboxylic acid functional group. This compound appears as a white to off-white powder and is soluble in water and other polar solvents .

There is no current research available on the mechanism of action of AMFC-HCl in biological systems.

- Potential irritant: The amine group might cause skin and eye irritation.

- Potential respiratory irritant: Inhalation of dust or aerosols should be avoided.

- Unknown toxicity: The specific toxicity of AMFC-HCl is unknown and should be treated with caution.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when reacted with acyl chlorides or anhydrides.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

The presence of both amino and carboxylic groups makes it versatile for further chemical modifications .

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride exhibits significant biological activities. It has been noted for its potential role as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogs, which are important in neuropharmacology due to their inhibitory neurotransmitter functions . Additionally, it has been reported to possess antimicrobial properties, making it a candidate for pharmaceutical applications .

The synthesis of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride typically involves:

- Starting Materials: Furan derivatives and appropriate amine sources.

- Reagents: Use of reagents such as formaldehyde or its equivalents to introduce the aminomethyl group.

- Conditions: The reaction is often conducted under acidic or basic conditions, depending on the desired pathway.

A common synthetic route involves the reaction of furan-2-carboxylic acid with formaldehyde in the presence of ammonia or an amine .

This compound finds applications across various fields:

- Pharmaceuticals: As a building block for synthesizing GABA analogs and other bioactive compounds.

- Research: Used in studies involving neurotransmitter pathways and neuropharmacological effects.

- Chemical Synthesis: Acts as a reagent in organic synthesis for creating heteroaromatic compounds .

Interaction studies have indicated that 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride can interact with various biological targets, particularly in the central nervous system. Its derivatives have shown potential in modulating GABAergic activity, which is crucial for maintaining neurological balance. These interactions highlight its relevance in developing therapeutic agents for neurological disorders .

Several compounds share structural similarities with 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Aminomethylfuroic acid | Contains an aminomethyl group | Used primarily in organic synthesis |

| Ethyl 5-(aminomethyl)furan-2-carboxylate | Ethyl ester variant | More lipophilic due to ethyl group |

| 5-(Acetamidomethyl)furan-2-carboxylic acid | Acetamido substitution | Potentially different biological activity |

These compounds are distinguished by their functional groups and substituents, which influence their reactivity and biological properties. The unique combination of the furan ring with both amino and carboxylic functionalities in 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride enhances its utility in pharmaceutical applications compared to its analogs .

Molecular structure and configuration

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride exhibits a distinctive molecular architecture featuring a five-membered furan ring with specific substituent positioning [1] [2]. The compound possesses a carboxylic acid functional group at the 2-position of the furan ring and an aminomethyl group at the 5-position [1] [3]. The hydrochloride salt form results from the protonation of the amino group, creating a positively charged nitrogen center balanced by the chloride counterion [2] [4].

The molecular geometry demonstrates a planar furan ring system with the carboxylic acid group maintaining coplanarity with the heterocyclic framework [5]. The aminomethyl substituent extends from the furan ring through a methylene bridge, providing conformational flexibility around the carbon-carbon bond connecting the methyl group to the ring [6] [7]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the furan ring protons, with signals appearing at 7.22 parts per million (doublet, coupling constant 3.3 hertz) and 6.71 parts per million (doublet, coupling constant 3.3 hertz) for the ring hydrogens [6] [7].

The three-dimensional molecular conformation shows the aminomethyl group capable of adopting various rotational conformations around the methylene linker [8] [9]. Computational analysis indicates that the most stable conformer maintains the amino group in a position that minimizes steric interactions with the furan oxygen atom [8]. The carboxylic acid functionality can exist in both syn and anti conformations relative to the furan ring, with energy differences between conformers typically ranging from 230 to 280 millielectron volts [9].

Crystallographic analysis

Crystallographic studies of furan carboxylic acid derivatives reveal important structural insights applicable to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride [10] [5]. The furan ring maintains planarity with maximum atomic deviations typically below 0.06 angstroms from the least-squares plane [5] [11]. Crystal packing arrangements are stabilized by hydrogen bonding interactions, particularly involving the carboxylic acid and amino functional groups [5] [12].

In related furan carboxylic acid structures, intermolecular hydrogen bonding patterns dominate the crystal lattice organization [5]. The carboxylic acid groups form classical hydrogen bonds with oxygen-hydrogen distances typically ranging from 2.5 to 2.8 angstroms [5] [12]. The amino groups in protonated form participate in additional hydrogen bonding networks with chloride counterions [12].

The crystal system for similar compounds often adopts monoclinic or triclinic symmetries [12] [11]. Unit cell parameters for related furan carboxylic acid derivatives typically show cell dimensions with a-axis lengths ranging from 5 to 13 angstroms, b-axis lengths from 10 to 40 angstroms, and c-axis lengths from 6 to 17 angstroms [12]. The molecular packing density generally falls within the range of 1.3 to 1.5 grams per cubic centimeter [12] [11].

Physical properties

Molecular weight and formula determination

The molecular formula of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is C₆H₈ClNO₃ [2] [4] [13]. The compound represents the hydrochloride salt of the parent acid with molecular formula C₆H₇NO₃ [1] [3]. The molecular weight of the hydrochloride salt is 177.58 grams per mole, while the free acid exhibits a molecular weight of 141.12 grams per mole [2] [4] [13].

Mass spectrometric analysis confirms the molecular ion peak for the free acid at mass-to-charge ratio 141, with high-resolution measurements yielding 140.0353 for the deprotonated molecular ion [6] [7]. The exact mass calculated for the neutral molecule is 141.042593085 daltons [1]. The monoisotopic mass maintains the same value of 141.042593085 daltons [1].

| Property | Free Acid | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₇NO₃ | C₆H₈ClNO₃ |

| Molecular Weight | 141.12 g/mol | 177.58 g/mol |

| Exact Mass | 141.042593 Da | 177.585 Da |

| Heavy Atom Count | 10 | 11 |

Solubility profile across solvent systems

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride demonstrates enhanced water solubility compared to the parent acid due to its ionic character [14]. The hydrochloride salt exhibits solubility in polar protic solvents including water, ethanol, and acetone [14]. The ionic nature of the salt form facilitates dissolution through favorable ion-dipole interactions with polar solvent molecules [15].

The free acid shows limited water solubility but improved dissolution in organic solvents of moderate polarity [16] [17]. Carboxylic acids typically exhibit solubility patterns dependent on their ionization state, with enhanced water solubility occurring at pH values above their acid dissociation constant [17] [15]. The amino group protonation in the hydrochloride salt creates a permanently charged species that remains highly water-soluble across a broad pH range [17].

Solubility behavior follows predictable patterns based on the compound's molecular descriptors [1]. The topological polar surface area of 76.5 square angstroms suggests moderate membrane permeability [1]. The calculated partition coefficient (XLogP3-AA) of -2.5 indicates strong hydrophilic character [1]. The hydrogen bond donor count of 2 and acceptor count of 4 contribute to the polar solubility profile [1].

Melting point and thermal stability

Thermal analysis of furan carboxylic acid derivatives indicates decomposition temperatures typically exceeding 200 degrees Celsius [18]. The parent acid 5-(Aminomethyl)furan-2-carboxylic acid shows a boiling point of 317.7 degrees Celsius at 760 millimeters of mercury pressure [19] [16]. The flash point occurs at 146 degrees Celsius, indicating moderate thermal stability [19] [16].

Thermochemical studies of furan carboxylic acids reveal specific stability patterns related to the heterocyclic ring system [18]. The furan ring demonstrates thermal stability up to elevated temperatures, with decomposition pathways typically involving decarboxylation reactions [18]. Comparative analysis shows that 2-substituted furan carboxylic acids generally exhibit higher thermal stability than their 3-substituted counterparts [18].

The hydrochloride salt form typically shows lower decomposition temperatures compared to the free acid due to the thermal lability of the hydrogen chloride component [6]. Synthesis protocols indicate that the salt can be prepared and isolated as a stable white powder under standard conditions [6] [7]. Differential scanning calorimetry studies of related compounds show endothermic transitions corresponding to dehydration and subsequent decomposition events [18].

Electronic structure and theoretical calculations

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure of furan carboxylic acid derivatives [8] [9]. The molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the furan ring system with contributions from the carboxyl group [9]. The lowest unoccupied molecular orbital shows significant amplitude on the carboxyl carbon and extending into the furan ring pi-system [9].

Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate conformational preferences for the aminomethyl substituent [8]. Energy calculations indicate that conformers with the amino group oriented away from the furan oxygen show the greatest stability [8]. The potential energy surface reveals multiple low-energy conformations with energy barriers between rotamers typically below 10 kilojoules per mole [8].

Electronic structure calculations predict dipole moments ranging from 2 to 4 debye units depending on the molecular conformation [9]. The electrostatic potential maps show significant negative charge density concentrated around the carboxyl oxygen atoms and positive regions near the protonated amino group [9]. Natural bond orbital analysis reveals charge transfer interactions between the furan ring and substituent groups [8].

Resonance stabilization energy calculations indicate that the furan ring contributes approximately 60 kilojoules per mole to the overall molecular stability [9]. Frontier molecular orbital energy gaps typically range from 5 to 7 electron volts for furan carboxylic acid derivatives [9]. The electronic absorption spectrum shows characteristic transitions in the ultraviolet region corresponding to pi to pi-star excitations [9].

Acid-base behavior and salt formation

The acid-base behavior of 5-(Aminomethyl)furan-2-carboxylic acid involves two ionizable functional groups with distinct dissociation constants [17] [15]. The carboxylic acid group exhibits typical weak acid behavior with a predicted acid dissociation constant in the range of 3 to 5 [17] [15] [20]. Furan-2-carboxylic acid, the parent compound without the aminomethyl substituent, shows an acid dissociation constant of approximately 3.16 [20] [21].

The amino group demonstrates basic character with protonation occurring readily in acidic solutions [17] [15]. The predicted base dissociation constant for the amino group falls within the range typical for primary aliphatic amines, approximately 9 to 11 [17] [22]. The presence of the electron-withdrawing furan ring system and carboxyl group reduces the basicity compared to simple alkylamines [15].

Salt formation occurs through protonation of the amino group by hydrochloric acid, yielding the stable hydrochloride salt [6] [7]. The synthesis involves dissolving the free acid in 2 normal hydrochloric acid followed by solvent removal under reduced pressure [6]. This process generates quantitative yields of the hydrochloride salt as confirmed by nuclear magnetic resonance spectroscopy [6] [7].

| Functional Group | Ionization Type | Predicted pKa Range | Physiological State (pH 7.4) |

|---|---|---|---|

| Carboxylic Acid | Acid dissociation | 3.0 - 5.0 | >99% ionized |

| Amino Group | Base protonation | 9.0 - 11.0 | >99% protonated |

The Henderson-Hasselbalch equation predicts the ionization state at physiological pH values [17] [15]. At pH 7.4, the carboxylic acid exists predominantly in the deprotonated carboxylate form, while the amino group remains largely protonated [17]. This zwitterionic character at physiological pH contributes to the compound's water solubility and potential biological activity [15].